molecular formula C11H14Cl3N3 B2789133 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride CAS No. 1820740-72-4

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride

Cat. No. B2789133
CAS RN: 1820740-72-4
M. Wt: 294.6
InChI Key: WLHCPNAWKQHPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride, also known as Clonidine hydrochloride, is a medication commonly used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. It is a selective alpha-2 adrenergic agonist that works by stimulating alpha-2 receptors in the brain and reducing the release of norepinephrine, a neurotransmitter that regulates blood pressure and heart rate.

Mechanism of Action

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride hydrochloride works by stimulating alpha-2 adrenergic receptors in the brain and spinal cord, which reduces the release of norepinephrine and other neurotransmitters that regulate blood pressure, heart rate, and emotional responses. This leads to a decrease in sympathetic nervous system activity, resulting in a reduction in blood pressure, heart rate, and anxiety symptoms.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride hydrochloride has been shown to have a wide range of biochemical and physiological effects, including reducing sympathetic nervous system activity, increasing parasympathetic nervous system activity, and reducing the release of neurotransmitters such as norepinephrine, dopamine, and acetylcholine. It has also been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride hydrochloride is a widely used experimental tool for studying the role of alpha-2 adrenergic receptors in various physiological and pathological conditions. Its advantages include its selective action on alpha-2 receptors, its ability to cross the blood-brain barrier, and its well-established safety profile. However, its limitations include its potential for off-target effects, its short half-life, and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride hydrochloride, including:
1. Investigating its potential use in the treatment of chronic pain conditions, such as fibromyalgia and neuropathic pain.
2. Exploring its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Investigating its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD) and generalized anxiety disorder (GAD).
4. Exploring its potential as a therapeutic agent for the treatment of opioid addiction and withdrawal symptoms.
5. Investigating its potential use in the treatment of hypertension in pregnancy, a condition that can lead to serious complications for both mother and baby.
Conclusion
2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride hydrochloride is a selective alpha-2 adrenergic agonist that has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Its mechanism of action involves reducing sympathetic nervous system activity, leading to a reduction in blood pressure, heart rate, and anxiety symptoms. While it has several advantages as an experimental tool, there are also limitations that must be taken into account. Future research directions include investigating its potential use in the treatment of chronic pain, neurodegenerative diseases, anxiety disorders, and addiction.

Synthesis Methods

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride hydrochloride can be synthesized from 2-chlorobenzonitrile and imidazole in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with ethylene oxide to yield 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride hydrochloride.

Scientific Research Applications

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including hypertension, ADHD, anxiety disorders, and pain management. It has also been investigated for its potential use in the treatment of opioid withdrawal symptoms and alcohol dependence.

properties

IUPAC Name

2-(4-chlorophenyl)-2-imidazol-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.2ClH/c12-10-3-1-9(2-4-10)11(7-13)15-6-5-14-8-15;;/h1-6,8,11H,7,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHCPNAWKQHPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)N2C=CN=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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